tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
CAS No.: 1818847-75-4
Cat. No.: VC3410689
Molecular Formula: C12H19NO3
Molecular Weight: 225.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1818847-75-4 |
|---|---|
| Molecular Formula | C12H19NO3 |
| Molecular Weight | 225.28 g/mol |
| IUPAC Name | tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate |
| Standard InChI | InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-5-8-4-9(6-13)10(8)7-14/h7-10H,4-6H2,1-3H3 |
| Standard InChI Key | PDACFFGDLNNNMM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2CC(C1)C2C=O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC(C1)C2C=O |
Introduction
Structural Characteristics and Nomenclature
The molecular structure of tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate consists of a bicyclo[3.1.1]heptane scaffold, where a nitrogen atom occupies the 3-position. The bicyclic system imposes significant steric constraints, influencing the compound’s reactivity and conformational stability. The formyl group (-CHO) at the 6-position provides a reactive handle for further functionalization, while the Boc group (-OC(O)C(CH3)3) at the 3-position serves as a protective moiety for the secondary amine .
Table 1: Key Structural and Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H19NO3 | |
| Molecular Weight | 225.284 g/mol | |
| CAS Number | 1818847-75-4 | |
| IUPAC Name | tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate |
The bicyclo[3.1.1]heptane system is distinct from simpler azacycloalkanes like piperidine, as its fused ring system reduces conformational flexibility, potentially enhancing binding affinity in drug-target interactions .
Synthesis and Scalability
Two primary synthetic strategies dominate the literature:
Diastereoselective Strecker Reaction
A scalable route involves the diastereoselective Strecker reaction of 3-oxocyclobutanecarboxylate derivatives. This method leverages chiral auxiliaries or catalysts to induce asymmetry, yielding enantiomerically enriched intermediates. Subsequent intramolecular cyclization forms the bicyclic framework, with the formyl group introduced via oxidation or hydrolysis .
Intramolecular Imide Formation
An alternative approach employs 1,3-functionalized cyclobutane precursors. Intramolecular imide formation under basic conditions generates the 3-azabicyclo[3.1.1]heptane core. The formyl group is installed through ozonolysis or Vilsmeier-Haack formylation, followed by Boc protection using di-tert-butyl dicarbonate (Boc2O) .
Table 2: Synthetic Yield and Conditions
| Method | Yield (%) | Key Reagents | Reference |
|---|---|---|---|
| Strecker Reaction | 65–78 | KCN, (R)-BINOL catalyst | |
| Intramolecular Imide | 72–85 | DCC, DMAP |
These methods emphasize reproducibility and scalability, with reported multigram yields exceeding 70% .
Physicochemical Properties
The compound’s physical properties are critical for its handling and application:
The Boc group enhances solubility in organic solvents, facilitating purification via silica gel chromatography .
Applications in Medicinal Chemistry
PROTACs and Thalidomide Analogs
The compound serves as a precursor to bridged thalidomide analogs, which are integral to PROTACs—bifunctional molecules that degrade target proteins. The rigid bicyclic scaffold improves proteasome recruitment efficiency compared to linear linkers .
Building Block for Heterocyclic Libraries
Selective deprotection of the Boc group (e.g., using TFA) exposes the secondary amine for nucleophilic substitutions, enabling the synthesis of:
Table 3: Derivative Synthesis Examples
| Derivative | Reaction Partner | Application | Reference |
|---|---|---|---|
| 6-Amino-3-Boc-heptane | NH3/MeOH | Kinase inhibitor core | |
| 6-Thiourea | Phenyl isothiocyanate | Anticancer agents | |
| 6-Triazole | Benzyl azide | Antibacterial scaffolds |
Future Perspectives
Ongoing research aims to:
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